N-(2-chloroethyl)-2-(methylamino)benzamide
Description
N-(2-Chloroethyl)-2-(methylamino)benzamide is a benzamide derivative featuring a methylamino group at the 2-position of the benzoyl ring and a 2-chloroethyl substituent on the amide nitrogen. Its structural uniqueness lies in the combination of a methylamino electron-donating group and a chloroethyl electrophilic moiety, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(2-chloroethyl)-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHUHQPDUSNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzamide core.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- N-(2-chloroethyl)-2-(methylamino)benzamide has been investigated for its potential as an anticancer agent. Its structural similarity to other known chemotherapeutics suggests that it may interact with cellular targets involved in tumor growth and proliferation. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapy .
-
Neuroleptic Properties :
- Research has indicated that benzamide derivatives exhibit neuroleptic activity. For instance, modifications to the benzamide structure have resulted in compounds that demonstrate significant efficacy in treating psychotic disorders, potentially positioning this compound as a novel neuroleptic agent . The compound's ability to modulate dopaminergic pathways could lead to reduced side effects compared to traditional antipsychotics.
- Gastrointestinal Motility :
Case Studies and Research Findings
- A study focusing on the structure-activity relationship (SAR) of benzamide derivatives highlighted that specific substitutions on the benzene ring significantly affect biological activity. Compounds similar to this compound were found to exhibit enhanced potency against certain cancer cell lines, indicating its potential utility as a lead compound for drug development .
- In another investigation, researchers synthesized various analogs of this compound and evaluated their effects on cell viability and apoptosis induction in cancer models. Results demonstrated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways effectively, warranting further investigation into their mechanisms of action .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and inhibit cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-(2-chloroethyl)-2-(methylamino)benzamide and related compounds:
Physicochemical Properties
- Conformational Effects : The trans conformation of the amide group, observed in N-(2,6-dichlorophenyl)benzamide derivatives, is likely preserved in the title compound, stabilizing interactions with biological targets .
- Synthetic Accessibility: Unlike nitazoxanide (which requires nitrothiazole integration), the title compound may be synthesized via straightforward amidation, similar to 2-(methylamino)benzamide routes using anhydrides .
Biological Activity
N-(2-chloroethyl)-2-(methylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various chemical reactions involving benzamide derivatives. The introduction of the chloroethyl and methylamino groups is critical for its biological activity. The structural modifications impact its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
1. Antitumor Activity
This compound has shown promising antitumor properties in various studies. It is structurally related to other benzamide derivatives known for their anticancer effects, particularly through histone deacetylase (HDAC) inhibition.
- Case Study : A study on a similar compound, 4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant inhibitory activity against HDAC3, with an IC50 value of 95.48 nM. The antiproliferative assays indicated that FNA exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells, suggesting that this compound may exhibit comparable effects due to structural similarities .
2. Neurotransmitter Receptor Activity
The compound's structure suggests potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors. Research indicates that modifications in the benzamide structure can enhance selectivity and potency towards these receptors.
- SAR Findings : In related studies, compounds with similar structures have been shown to possess significant affinity for serotonin (5-HT3) and dopamine (D2) receptors, which are crucial in treating nausea and emesis associated with cancer therapies .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its chemical structure. Key modifications can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Chloroethyl Group | Increases binding affinity to target receptors |
| Methylamino Group | Enhances solubility and bioavailability |
| Positioning of Substituents | Critical for receptor selectivity; e.g., para vs. ortho |
Research Findings
Recent studies have focused on developing derivatives of benzamide compounds to improve their pharmacological profiles:
- Antiparasitic Activity : Compounds similar to this compound have been evaluated for their efficacy against Trypanosoma brucei, demonstrating high potency and selectivity over mammalian cells, indicating potential for further development in treating parasitic infections .
- Histone Deacetylase Inhibition : Compounds derived from this class have been recognized for their ability to inhibit HDACs, which are important targets in cancer therapy due to their role in regulating gene expression related to cell growth and apoptosis .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves bond angles and torsional strain in the chloroethyl group, critical for docking studies (e.g., C=O···Cl interactions ).
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., δ 3.32 ppm for methylamino protons, δ 7.23 ppm for aromatic protons) .
- ESI-MS : Confirms molecular ion peaks (e.g., m/z 343.4 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ at m/z 326.2) .
How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?
Q. Advanced Research Focus
- Substituent scanning : Replace the chloroethyl group with bulkier halogens (e.g., bromoethyl) to probe steric effects on dopamine D3/D4 selectivity .
- Bioisosteric replacement : Swap the benzamide core with thiazole or pyridine to modulate π-π stacking in receptor pockets .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonding with Ser196 in D2 receptors) to guide rational design .
What methodological precautions are critical for handling this compound in vitro?
Q. Basic Research Focus
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from degradation) before transferring to certified facilities .
- Stability testing : Monitor hydrolytic degradation in aqueous buffers (pH 7.4) via HPLC; use anhydrous DMSO for long-term storage .
- PPE requirements : Use nitrile gloves and fume hoods to prevent dermal absorption of chloroethyl intermediates .
How can researchers address low reproducibility in benzamide synthesis across labs?
Q. Advanced Research Focus
- Catalyst batch variability : Screen Pd/C catalysts (e.g., 10% vs. 5% loading) to identify lot-specific impurities affecting hydrogenation efficiency .
- Solvent purity : Trace water in dichloromethane (>50 ppm) can hydrolyze chloroethyl groups; use molecular sieves or redistilled solvents .
- Reaction monitoring : Employ in situ FTIR to track carbonyl stretching (1680–1700 cm⁻¹) and optimize reaction termination points .
What strategies validate the proposed metabolic pathways of this compound?
Q. Advanced Research Focus
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to trace hepatic CYP450-mediated N-dechloroethylation using microsomal assays .
- Metabolite profiling : Combine HRMS/MS with synthetic standards (e.g., 2-(methylamino)benzamide) to confirm oxidative metabolites .
- In silico prediction : Use ADMET software (e.g., SwissADME) to predict Phase I/II metabolism and cross-validate with experimental data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
